Cy3 alkyne (chloride)
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Overview
Description
Cy3 alkyne (chloride) is a derivative of Cyanine 3 (Cy3), a fluorescent dye known for its bright fluorescence and stability. This compound contains a sulfonate ion and an alkyne functional group, making it highly reactive and suitable for various biochemical applications . Cy3 alkyne (chloride) is commonly used in fluorescence spectroscopy and imaging due to its ability to form stable bioconjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 alkyne (chloride) typically involves the modification of Cyanine 3 to introduce the alkyne functional group. One common method is the reaction of Cyanine 3 with an alkyne-containing reagent under mild conditions. The reaction is often catalyzed by copper to facilitate the formation of the alkyne group .
Industrial Production Methods
Industrial production of Cy3 alkyne (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Cy3 alkyne (chloride) undergoes several types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, forming new single bonds to carbon.
Deprotonation: The alkyne group can be deprotonated to form acetylide anions, which are strong nucleophiles.
Oxidative Cleavage: Alkynes can undergo oxidative cleavage to form carboxylic acids.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to form stable bioconjugates.
Strong Bases: Such as sodium amide (NaNH2) for deprotonation reactions.
Oxidizing Agents: Such as ozone or potassium permanganate (KMnO4) for oxidative cleavage.
Major Products
Bioconjugates: Formed through CuAAC reactions with azide-containing molecules.
Alkenes and Alkanes: Formed through addition reactions.
Carboxylic Acids: Formed through oxidative cleavage.
Scientific Research Applications
Cy3 alkyne (chloride) has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of Cy3 alkyne (chloride) involves its ability to form stable bioconjugates through CuAAC reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of Cy3 allow for the visualization and tracking of these labeled molecules in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
TAMRA: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555: Known for its high fluorescence efficiency and stability.
DyLight 550: Offers similar fluorescence characteristics but with different excitation and emission wavelengths.
BODIPY TMR-X: A fluorescent dye with unique photophysical properties.
Uniqueness of Cy3 Alkyne (Chloride)
Cy3 alkyne (chloride) stands out due to its high reactivity and ability to form stable bioconjugates through CuAAC reactions. Its fluorescence properties, including high brightness and stability, make it a preferred choice for various imaging and detection applications . Additionally, the alkyne functional group provides versatility in chemical modifications and conjugation strategies .
Properties
Molecular Formula |
C33H40ClN3O |
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Molecular Weight |
530.1 g/mol |
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |
InChI Key |
YIXIKYACJGHYQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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